molecular formula C25H27N3O4 B2543324 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 904278-15-5

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No.: B2543324
CAS No.: 904278-15-5
M. Wt: 433.508
InChI Key: ZMQDFPRGLFCTKT-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a complex organic compound known for its multifaceted applications in various scientific fields Its structure comprises distinct functional groups like isoquinoline, furan, and methoxybenzyl, making it a point of interest for chemists and researchers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide involves a multi-step process:

  • Formation of the 3,4-Dihydroisoquinoline Core: : The initial step generally involves the reduction of isoquinoline derivatives under hydrogenation conditions.

  • Introduction of the Furan Group: : This can be achieved via a coupling reaction using appropriate furan-based reagents.

  • Amide Bond Formation: : Finally, the oxalamide linkage is formed by reacting the intermediate with oxalyl chloride in the presence of a base.

Industrial Production Methods

Industrial production may rely on the optimization of each step to enhance yield and purity. This includes:

  • Catalytic Optimization: : Using specific catalysts to increase reaction efficiency.

  • Continuous Flow Chemistry: : Implementing continuous reactors for large-scale synthesis.

  • Purification Techniques: : Employing chromatography and recrystallization methods for product refinement.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The isoquinoline and furan groups may undergo oxidation, leading to different hydroxylated derivatives.

  • Reduction: : Reduction reactions can further modify the dihydroisoquinoline ring.

  • Substitution: : Various substitution reactions can occur at the furan and benzyl positions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Conditions: : Electrophilic aromatic substitution using reagents like bromine or sulfuric acid.

Major Products

The major products will vary depending on the type of chemical reaction:

  • Hydroxylated Derivatives: from oxidation.

  • Reduced Isoquinoline Compounds: from reduction.

  • Substituted Furan and Benzyl Derivatives: from substitution.

Scientific Research Applications

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide exhibits a broad range of applications:

Chemistry

  • Synthesis of Complex Molecules: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Material Science:

Biology and Medicine

  • Pharmacological Research: : Exploring its potential as a bioactive compound due to its unique structure.

  • Drug Development: : Investigating its efficacy and mechanism in treating certain diseases.

Industry

  • Catalysis: : Used as a catalyst or catalyst precursor in various industrial reactions.

  • Organic Electronics: : Potential use in the development of organic electronic components due to its electronic properties.

Mechanism of Action

Mechanism by Which It Exerts Its Effects

The compound interacts with specific molecular targets through its functional groups, leading to a range of biological and chemical effects.

Molecular Targets and Pathways

  • Isoquinoline Group: : May interact with enzymes or receptors in biological systems.

  • Furan Group: : Potential for binding to nucleophilic sites in biomolecules.

  • Methoxybenzyl Group: : Contributes to lipophilicity, affecting membrane permeability and interaction with hydrophobic sites.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)oxalamide: : Lacks the furan moiety, leading to different properties and applications.

  • N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-phenylethyl)oxalamide: : The phenyl group replaces the furan, altering its reactivity and biological activity.

Highlighting Its Uniqueness

There you have it—a deep dive into N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

Properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-31-21-10-8-18(9-11-21)15-26-24(29)25(30)27-16-22(23-7-4-14-32-23)28-13-12-19-5-2-3-6-20(19)17-28/h2-11,14,22H,12-13,15-17H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQDFPRGLFCTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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